molecular formula C8H17ClN2S2 B1171420 (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride CAS No. 184360-57-4

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride

Cat. No.: B1171420
CAS No.: 184360-57-4
M. Wt: 240.8 g/mol
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Description

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidide ring, which imparts specific chemical properties and reactivity. It is primarily used in laboratory research and has shown promise in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride involves multiple steps, starting with the preparation of the thiazolidide ring. The process typically includes the following steps:

    Formation of the Thiazolidide Ring: This step involves the reaction of a suitable amine with a thioamide under controlled conditions to form the thiazolidide ring.

    Introduction of the Valine Moiety: The valine moiety is introduced through a coupling reaction with the thiazolidide ring. This step requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Final Assembly: The final step involves the introduction of the Hcl group to complete the synthesis of this compound. This step is typically carried out under acidic conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride can be compared with other similar compounds, such as:

    Hcl-val-psi[CS-N]-pyrrolidide: Similar in structure but contains a pyrrolidide ring instead of a thiazolidide ring. This difference can affect the compound’s reactivity and biological activity.

    Hcl-val-psi[CS-N]-imidazolidide:

    Hcl-val-psi[CS-N]-oxazolidide: Features an oxazolidide ring, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOSIJTWHEAET-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1CCSC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N1CCSC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718687
Record name (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184360-57-4
Record name (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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